Pentoxifylline mtpa

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

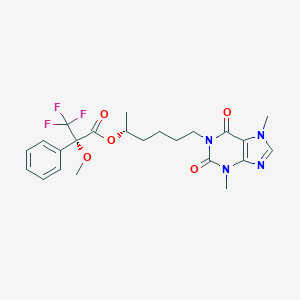

Pentoxifylline mtpa, also known as this compound, is a useful research compound. Its molecular formula is C23H27F3N4O5 and its molecular weight is 496.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Theobromine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Peripheral Vascular Disease

Pentoxifylline is FDA-approved for treating intermittent claudication due to chronic occlusive arterial disease. It improves walking distance and quality of life in patients suffering from this condition by enhancing blood flow to the extremities .

Ischemia-Reperfusion Injury

In animal studies, pentoxifylline has shown protective effects against ischemia-reperfusion injury in various organs:

- Kidneys : It mitigates methotrexate-induced renal injury and reduces serum creatinine levels .

- Intestinal Mucosa : It minimizes tissue damage during reperfusion .

- Liver : Pentoxifylline reduces liver damage associated with ischemia-reperfusion events .

Cancer Treatment

Pentoxifylline has been explored as an adjunct therapy in managing medication-related osteonecrosis of the jaw (MRONJ) in cancer patients. A study involving seven patients demonstrated symptom relief and radiographic evidence of bone healing after treatment with pentoxifylline combined with tocopherol (PENT-E) .

Dermatological Conditions

Pentoxifylline has been utilized in dermatology for its anti-inflammatory properties:

- Effective in treating recurrent oral and genital aphthosis.

- Shows promise in managing leprosy reactions and cutaneous leishmaniasis as an adjunct to standard treatments .

Diabetic Nephropathy

In patients with type-2 diabetic nephropathy, pentoxifylline therapy has been associated with reduced proteinuria and improved glucose control without significant changes in serum TNF-α levels .

Case Study 1: Thrombocytopenia Induced by Pentoxifylline

A notable case reported a 72-year-old male who developed thrombocytopenia after starting pentoxifylline for chronic lower limb ischemia. The condition resolved upon discontinuation of the drug, highlighting the need for monitoring platelet counts during treatment .

Case Study 2: Efficacy in MRONJ

In a series involving patients with refractory MRONJ due to antiresorptive medications, pentoxifylline was administered over an average of 16.8 months. All patients reported symptom relief, and radiographic assessments indicated new bone formation in previously affected areas .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings/Case Studies |

|---|---|---|

| Peripheral Vascular Disease | Improves blood flow | Enhances walking distance and quality of life |

| Ischemia-Reperfusion Injury | Reduces tissue damage | Protects kidneys and intestines from ischemic injury |

| Cancer Treatment | Promotes bone healing | Effective adjunct in MRONJ management |

| Dermatological Conditions | Anti-inflammatory effects | Effective in leprosy reactions and leishmaniasis |

| Diabetic Nephropathy | Reduces proteinuria | Improves glucose control without altering TNF-α levels |

化学反应分析

Spectrophotometric Reactions

A notable study investigated the reaction between pentoxifylline hydrochloride and 1,2-naphthoquinone-4-sulphonate in an alkaline medium. The reaction produced an orange-colored product that can be measured spectrophotometrically at a wavelength of 472 nm. Key findings include:

-

Stoichiometry : The reaction stoichiometry was determined to be 1:1 between pentoxifylline and the naphthoquinone reagent.

-

Kinetics : The reaction exhibited first-order kinetics with respect to both reactants. The activation energy was calculated to be 0.262 kcal/mol, indicating a relatively low energy barrier for the reaction .

Metabolic Reactions

Pentoxifylline undergoes extensive metabolism in the body, primarily in the liver, where it is converted into several metabolites (M1, M4, M5). These metabolic pathways include:

-

Reduction : Pentoxifylline is reduced by carbonyl reductase to form lisofylline (the (R)-M1 enantiomer).

-

Oxidation : Metabolites M4 and M5 are produced through irreversible oxidation processes.

The metabolic pathways are complex and involve multiple enzymes, including cytochrome P450 isoforms, which facilitate various transformations leading to pharmacologically active metabolites .

Reaction Conditions for Spectrophotometric Assay

| Parameter | Optimal Condition |

|---|---|

| pH | Alkaline (pH 10-11) |

| Solvent | Water |

| Temperature | Room Temperature (25°C ± 2°C) |

| Reaction Time | Variable (optimized for assay) |

| Absorbance Measurement | λmax = 472 nm |

Metabolic Pathways of Pentoxifylline

| Metabolite | Formation Process | Biological Activity |

|---|---|---|

| M1 | NADPH-dependent reduction | Active in modulating inflammation |

| M4 | Irreversible oxidation | Less understood |

| M5 | Irreversible oxidation | Significant hemorheological effects |

属性

CAS 编号 |

130007-50-0 |

|---|---|

分子式 |

C23H27F3N4O5 |

分子量 |

496.5 g/mol |

IUPAC 名称 |

[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |

InChI |

InChI=1S/C23H27F3N4O5/c1-15(35-20(32)22(34-4,23(24,25)26)16-11-6-5-7-12-16)10-8-9-13-30-19(31)17-18(27-14-28(17)2)29(3)21(30)33/h5-7,11-12,14-15H,8-10,13H2,1-4H3/t15-,22+/m1/s1 |

InChI 键 |

UGCLXABBIBEIAJ-QRQCRPRQSA-N |

SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |

手性 SMILES |

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)[C@@](C3=CC=CC=C3)(C(F)(F)F)OC |

规范 SMILES |

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |

同义词 |

pentoxifylline MTPA pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester, (1:R 2:R*,R*)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。